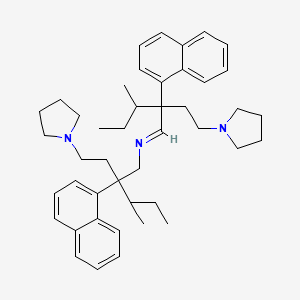
Pyrrolidine, 1,1'-(delta,delta'-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and naphthyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa . The product is then purified through multistage purification and separation by extractive and azeotropic distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in a continuous tube- or tube bundle reactor, operated in the cycle gas method . The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode . The final product is obtained after extensive purification processes .
化学反应分析
Types of Reactions
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition or receptor modulation.
相似化合物的比较
Similar Compounds
Pyrrole: An aromatic compound with two double bonds.
Pyrroline: Contains one double bond.
Pyrrolizidine: Comprises two pentagonal rings.
Uniqueness
Pyrrolidine, 1,1’-(delta,delta’-nitriloditetramethylene)bis(gamma-sec-butyl-gamma-(1-naphthyl)- is unique due to its specific structural features, including the presence of naphthyl groups and the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
属性
CAS 编号 |
33366-64-2 |
|---|---|
分子式 |
C44H59N3 |
分子量 |
630.0 g/mol |
IUPAC 名称 |
3-methyl-N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentan-1-imine |
InChI |
InChI=1S/C44H59N3/c1-5-35(3)43(25-31-46-27-11-12-28-46,41-23-15-19-37-17-7-9-21-39(37)41)33-45-34-44(36(4)6-2,26-32-47-29-13-14-30-47)42-24-16-20-38-18-8-10-22-40(38)42/h7-10,15-24,33,35-36H,5-6,11-14,25-32,34H2,1-4H3 |
InChI 键 |
AIYJAJQZOFVVRL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(CCN1CCCC1)(CN=CC(CCN2CCCC2)(C3=CC=CC4=CC=CC=C43)C(C)CC)C5=CC=CC6=CC=CC=C65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


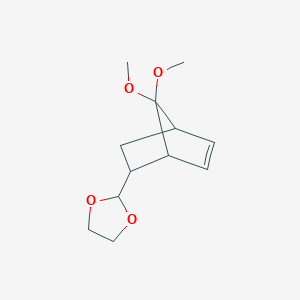
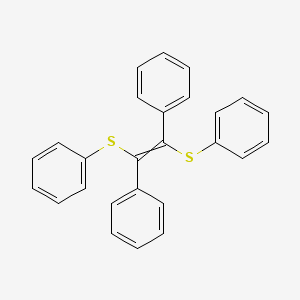
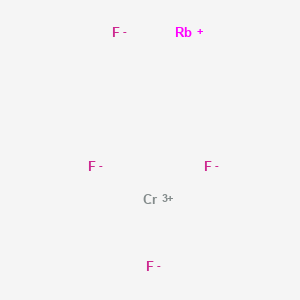
![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
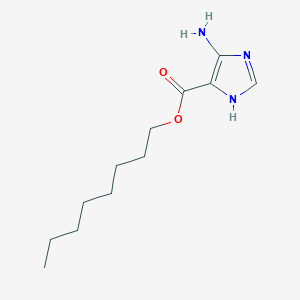
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
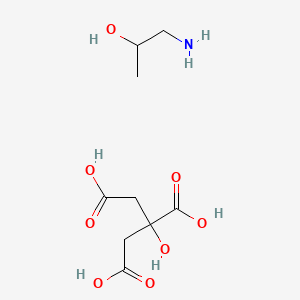
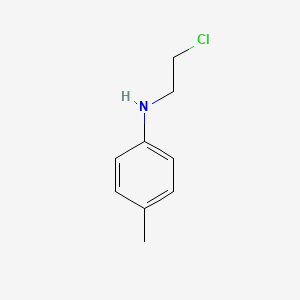
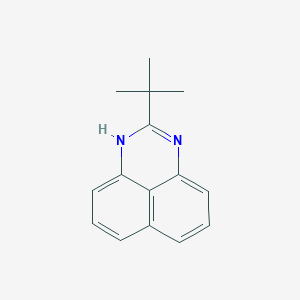
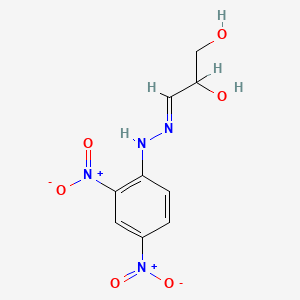
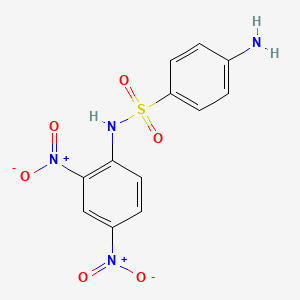
![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)
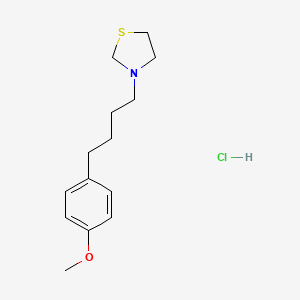
![7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14676557.png)
